

N-(4-Bromophenyl)-4-chlorobenzamide: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	N-(4-Bromophenyl)-4- chlorobenzamide	
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This technical guide provides an in-depth overview of the physical properties, synthesis, and experimental protocols related to **N-(4-Bromophenyl)-4-chlorobenzamide**, a halogen-substituted benzamide derivative. This document is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science.

Core Physical Properties

N-(4-Bromophenyl)-4-chlorobenzamide is a white to off-white crystalline solid. Its chemical structure features a central amide linkage connecting a 4-bromophenyl group and a 4-chlorobenzoyl moiety. This structure contributes to its limited solubility in water and higher solubility in organic solvents such as dichloromethane and dimethylformamide.

A summary of the key physical and chemical identifiers for **N-(4-Bromophenyl)-4-chlorobenzamide** is presented in the table below. While a specific experimentally determined melting point is not widely reported in the literature, it can be determined using standard laboratory procedures.



Property	Value	Source
Molecular Formula	C13H9BrCINO	[1][2]
Molecular Weight	310.57 g/mol	[2]
CAS Registry Number	7461-40-7	[2]
Appearance	White to off-white solid	
Solubility	Limited solubility in water; Soluble in organic solvents such as dichloromethane and dimethylformamide.	
Melting Point	Not widely reported; can be determined experimentally.	[3]

Experimental Protocols

Detailed methodologies for the synthesis of **N-(4-Bromophenyl)-4-chlorobenzamide** and the determination of its key physical properties are outlined below.

Synthesis of N-(4-Bromophenyl)-4-chlorobenzamide

The synthesis of **N-(4-Bromophenyl)-4-chlorobenzamide** is typically achieved through a nucleophilic acyl substitution reaction, specifically the amidation of 4-chlorobenzoyl chloride with 4-bromoaniline.

Materials:

- 4-bromoaniline
- · 4-chlorobenzoyl chloride
- Triethylamine (TEA) or pyridine (as a base)
- Toluene or dichloromethane (as a solvent)
- Anhydrous sodium sulfate



- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- In a round-bottom flask, dissolve 4-bromoaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
- To this stirred solution, add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous toluene dropwise at room temperature.
- Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with the addition of water.
- Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure
 N-(4-Bromophenyl)-4-chlorobenzamide.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
- Capillary tubes (sealed at one end)



Procedure:

- Finely powder a small amount of the crystalline **N-(4-Bromophenyl)-4-chlorobenzamide**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]
- Place the capillary tube in the heating block of the melting point apparatus.
- If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a fast rate.[5]
- For an accurate measurement, heat the sample at a rate of approximately 1-2 °C per minute, starting from a temperature about 20 °C below the expected melting point.[4]
- Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has completely melted (the completion of melting). This range is the melting point of the sample.[6]

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential applications.

Materials:

- N-(4-Bromophenyl)-4-chlorobenzamide
- A selection of solvents (e.g., water, ethanol, dichloromethane, dimethylformamide)
- Test tubes
- Vortex mixer or shaker

Procedure:

 Place a small, accurately weighed amount of N-(4-Bromophenyl)-4-chlorobenzamide (e.g., 10 mg) into a series of test tubes.



- To each test tube, add a measured volume of a different solvent (e.g., 1 mL).
- Vigorously agitate the mixtures using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) at a controlled temperature.
- Visually observe whether the solid has completely dissolved. If it has, the compound is considered soluble under those conditions. If any solid remains, it is considered insoluble or sparingly soluble.
- For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualizing the Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of **N-(4-Bromophenyl)-4-chlorobenzamide**.



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Caption: Synthesis Workflow for **N-(4-Bromophenyl)-4-chlorobenzamide**.

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